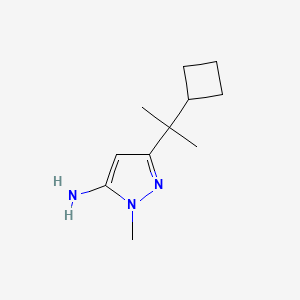![molecular formula C15H25NO5 B13064384 Racemic-(1S,3S,4S,5R)-2-Tert-Butyl3-Ethyl5-Hydroxy-2-Azabicyclo[2.2.2]Octane-2,3-Dicarboxylate](/img/structure/B13064384.png)
Racemic-(1S,3S,4S,5R)-2-Tert-Butyl3-Ethyl5-Hydroxy-2-Azabicyclo[2.2.2]Octane-2,3-Dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Racemic-(1S,3S,4S,5R)-2-Tert-Butyl3-Ethyl5-Hydroxy-2-Azabicyclo[2.2.2]Octane-2,3-Dicarboxylate is a complex organic compound with the molecular formula C15H25NO5 and a molecular weight of 299.36 g/mol. This compound is known for its unique bicyclic structure, which includes a tert-butyl group, an ethyl group, and a hydroxy group. It is used primarily in research and industrial applications due to its specific chemical properties.
Preparation Methods
The synthesis of Racemic-(1S,3S,4S,5R)-2-Tert-Butyl3-Ethyl5-Hydroxy-2-Azabicyclo[2.2.2]Octane-2,3-Dicarboxylate involves several steps. The synthetic route typically starts with the preparation of the bicyclic core, followed by the introduction of the tert-butyl, ethyl, and hydroxy groups. The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry is achieved. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Racemic-(1S,3S,4S,5R)-2-Tert-Butyl3-Ethyl5-Hydroxy-2-Azabicyclo[2.2.2]Octane-2,3-Dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles such as halides or amines. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and pressure conditions to drive the reactions to completion.
Scientific Research Applications
Racemic-(1S,3S,4S,5R)-2-Tert-Butyl3-Ethyl5-Hydroxy-2-Azabicyclo[2.2.2]Octane-2,3-Dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in stereochemical studies.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Racemic-(1S,3S,4S,5R)-2-Tert-Butyl3-Ethyl5-Hydroxy-2-Azabicyclo[2.2.2]Octane-2,3-Dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Racemic-(1S,3S,4S,5R)-2-Tert-Butyl3-Ethyl5-Hydroxy-2-Azabicyclo[2.2.2]Octane-2,3-Dicarboxylate can be compared with other similar compounds, such as:
Racemic-(1S,3S,4S,5R)-2-(Tert-Butoxycarbonyl)-5-Fluoro-2-Azabicyclo[2.2.2]Octane-3-Carboxylic Acid: This compound has a similar bicyclic structure but includes a fluoro group and a tert-butoxycarbonyl group.
Racemic-(1S,3S,4S,5R)-2-(Tert-Butoxycarbonyl)-5-Hydroxy-2-Azabicyclo[2.2.2]Octane-3-Carboxylic Acid: This compound also shares the bicyclic core but differs in the functional groups attached. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H25NO5 |
|---|---|
Molecular Weight |
299.36 g/mol |
IUPAC Name |
2-O-tert-butyl 3-O-ethyl (3R,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate |
InChI |
InChI=1S/C15H25NO5/c1-5-20-13(18)12-10-7-6-9(8-11(10)17)16(12)14(19)21-15(2,3)4/h9-12,17H,5-8H2,1-4H3/t9?,10?,11-,12+/m0/s1 |
InChI Key |
OQSAJJZJGXXGDD-MMVSWEMESA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1C2CCC(N1C(=O)OC(C)(C)C)C[C@@H]2O |
Canonical SMILES |
CCOC(=O)C1C2CCC(N1C(=O)OC(C)(C)C)CC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(5-Chlorothiophen-2-YL)methyl]-1H-imidazol-2-amine](/img/structure/B13064310.png)
![Methyl 2-(6,7-dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoate](/img/structure/B13064315.png)
![tert-Butyl8-amino-2-azadispiro[3.1.3.1]decane-2-carboxylate](/img/structure/B13064316.png)

![Racemic-(3aR,4R,6aS)-tert-butyl4-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B13064336.png)
![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(3-ethoxypropyl)amine](/img/structure/B13064341.png)

![{2-[(Thiolan-3-yl)amino]phenyl}methanol](/img/structure/B13064351.png)

![5-Bromo-1-[2-(oxolan-3-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13064355.png)


